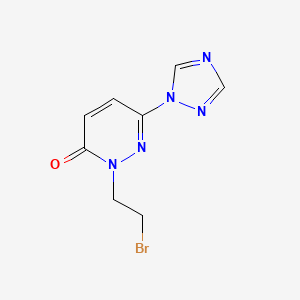
2-(2-bromoethyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
説明
2-(2-bromoethyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, also known as 2-BE-6-T-2,3-DP, is a heterocyclic compound that has been used in the synthesis of various drugs and other compounds. The compound has a wide range of applications in the field of medicinal chemistry, including the synthesis of drugs, the development of new drug delivery systems, and the study of drug-target interactions.
科学的研究の応用
Novel Synthetic Pathways
Research on similar compounds has led to the development of novel synthetic pathways that are significant for the synthesis of complex heterocyclic compounds. For instance, Crowley et al. (2006) demonstrated a novel conversion of acetylenic 1,2,4-triazoles into 3-alkyl-5-arylpyridazines, showcasing a method that might be applicable or analogous to the synthesis of the compound (Crowley, Russell, & Reynolds, 2006).
Antimicrobial and Antibacterial Activities
Several studies have synthesized compounds with triazolyl and pyridazinone moieties, demonstrating notable antimicrobial and antibacterial activities. For example, Kaplancikli et al. (2008) explored new triazole and triazolothiadiazine derivatives as potential antimicrobial agents, highlighting the therapeutic potential of these structures (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008). Such research underscores the importance of these compounds in developing new antibacterial and antimicrobial strategies.
Chemical Properties and Characterization
The characterization of similar compounds provides valuable information on their chemical properties. Studies like those conducted by Hwang et al. (2006), which focus on the synthesis and molecular structure of related triazol compounds, offer insight into the molecular configurations and potential reactivity of these molecules (Hwang, Tu, Wang, & Lee, 2006).
特性
IUPAC Name |
2-(2-bromoethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5O/c9-3-4-13-8(15)2-1-7(12-13)14-6-10-5-11-14/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGBMGBECXJDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=NC=N2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



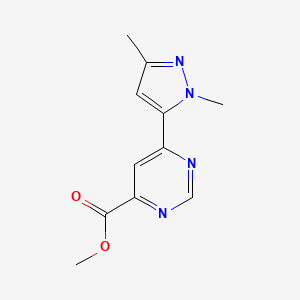

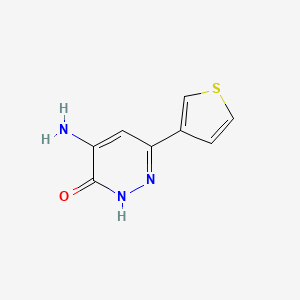
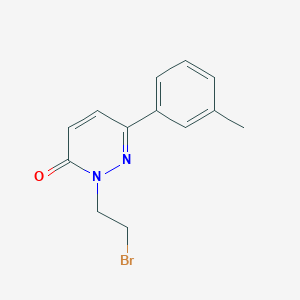
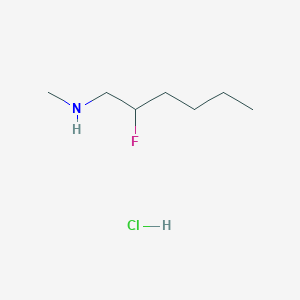

![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)

![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)
![(2-Methyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1484511.png)
![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)
![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)
![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)